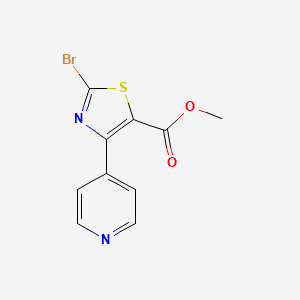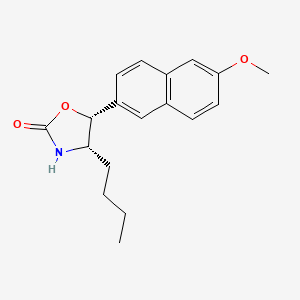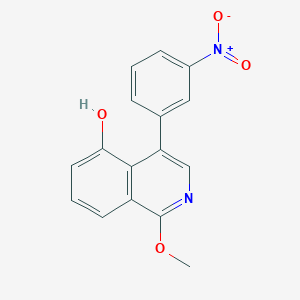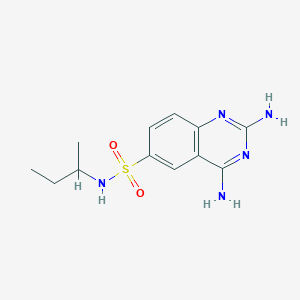
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom, a pyridine ring, and a carboxylate ester group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-(pyridin-4-yl)thiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.
Coupling Reactions: The pyridine ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Applications De Recherche Scientifique
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzyme active sites or receptor pockets, modulating their activity. The bromine atom and pyridine ring enhance its binding affinity and specificity. This compound can inhibit enzymes by forming covalent bonds or through non-covalent interactions, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-(5-bromo-4-methyl-1,3-thiazol-2-yl)pyridine: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
Methyl 2-bromo-4-(pyridin-4-yl)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and pyridine moieties enhances its versatility in synthetic and medicinal chemistry applications .
Propriétés
Formule moléculaire |
C10H7BrN2O2S |
|---|---|
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
methyl 2-bromo-4-pyridin-4-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-9(14)8-7(13-10(11)16-8)6-2-4-12-5-3-6/h2-5H,1H3 |
Clé InChI |
CGSIXRIKWYJAKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(S1)Br)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)









![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)


